molecular formula C8H4BrN3O3 B3021687 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde CAS No. 885519-47-1

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B3021687
CAS No.: 885519-47-1
M. Wt: 270.04 g/mol
InChI Key: MEBOPKMSYVDVSQ-UHFFFAOYSA-N
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Description

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 4th position, and an aldehyde group at the 3rd position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-nitro-1H-indazole followed by formylation at the 3rd position. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 6-Bromo-4-nitro-1H-indazole-3-carboxylic acid.

    Reduction: 6-Bromo-4-amino-1H-indazole-3-carbaldehyde.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 4-Nitro-1H-indazole-3-carbaldehyde
  • 6-Bromo-4-amino-1H-indazole-3-carbaldehyde

Uniqueness

6-Bromo-4-nitro-1H-indazole-3-carbaldehyde is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both a bromine atom and a nitro group makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

6-bromo-4-nitro-2H-indazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBOPKMSYVDVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646310
Record name 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-61-6
Record name 6-Bromo-4-nitro-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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